[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide

Organophosphorus synthesis Flame retardant precursor Dendritic core building block

[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide (CAS 83929-72-0) is a hexabrominated quaternary phosphonium salt with molecular formula C₃₀H₂₇Br₆P and a molecular weight of 897.93 g·mol⁻¹. The compound features a pentakis(bromomethyl)benzyl moiety attached to a triphenylphosphonium cation via a methylene bridge, resulting in five benzylic bromomethyl electrophilic sites and an anion-exchangeable bromide counterion.

Molecular Formula C30H27Br6P
Molecular Weight 897.9 g/mol
CAS No. 83929-72-0
Cat. No. B12679058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide
CAS83929-72-0
Molecular FormulaC30H27Br6P
Molecular Weight897.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2CBr)CBr)CBr)CBr)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C30H27Br5P.BrH/c31-16-25-26(17-32)28(19-34)30(29(20-35)27(25)18-33)21-36(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-15H,16-21H2;1H/q+1;/p-1
InChIKeyVYSBPBFVWUKOFT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Baseline for [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide (CAS 83929-72-0)


[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide (CAS 83929-72-0) is a hexabrominated quaternary phosphonium salt with molecular formula C₃₀H₂₇Br₆P and a molecular weight of 897.93 g·mol⁻¹ [1]. The compound features a pentakis(bromomethyl)benzyl moiety attached to a triphenylphosphonium cation via a methylene bridge, resulting in five benzylic bromomethyl electrophilic sites and an anion-exchangeable bromide counterion [1]. Commercially, the compound is typically supplied as a white crystalline solid with available purity specifications ≥95% . As a member of the phosphonium salt class, it shares the fundamental reactivity of the triphenylphosphonium core while offering an exceptionally high reactive-site density that fundamentally differentiates it from mono- and di-functional triphenylphosphonium bromide analogs .

Structural Non-Interchangeability Warning: Why Closest Analogs Cannot Substitute for CAS 83929-72-0


The straightforward name resemblance between this compound and simpler 'benzyltriphenylphosphonium bromide' or '(bromomethyl)triphenylphosphonium bromide' reagents masks a profound structural disparity that invalidates direct substitution in any application relying on reactive-site multiplicity. [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide (C₃₀H₂₇Br₆P, MW 897.93) incorporates five benzylic bromomethyl electrophilic sites arrayed around a single aromatic core , whereas the closest simple Wittig reagent (bromomethyl)triphenylphosphonium bromide (C₁₉H₁₇Br₂P, MW 436.12) bears only one reactive bromomethyl group , a five-fold difference in reactive functionality that fundamentally determines the type (monomeric vs. oligomeric/macrocyclic) and architecture of products obtainable. In addition, substitution with pentakis(bromomethyl)benzene (C₁₁H₁₁Br₅, MW 542.7) or hexakis(bromomethyl)benzene (C₁₂H₁₂Br₆, MW 635.65) sacrifices entirely the triphenylphosphonium moiety that confers ionic charge, altered solubility, potential phase-transfer catalytic activity, and the Wittig reactivity pathway [1].

Quantitative Differentiation Evidence for CAS 83929-72-0 Relative to Competing Analog Selection


Functional Group Multiplicity: Five Reactive Bromomethyl Arms vs. One in Standard Monofunctional Wittig Reagents

[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide carries five benzylic bromomethyl groups per molecule [1], whereas the standard monofunctional Wittig reagent (bromomethyl)triphenylphosphonium bromide (CAS 1034-49-7) contains only one bromomethyl site, resulting in a 5:1 ratio of nucleophilic-substitution-competent positions, thereby enabling penta-functional core construction versus single-point derivatization .

Organophosphorus synthesis Flame retardant precursor Dendritic core building block

Total Bromine Content for Flame-Retardant Precursor Applications: 53.4 wt% vs. Lower Bromine-Loaded Phosphonium Alternatives

The theoretical bromine mass fraction of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is calculated as 6 × 79.904 Da per 897.93 Da molecular weight, yielding 53.4 wt% Br [1], significantly exceeding the bromine content of (bromomethyl)triphenylphosphonium bromide (36.7 wt% Br, 2 Br atoms per 436.1 Da) , pentakis(bromomethyl)benzene (73.6 wt% Br, but lacking the phosphonium core for ionic-phase transfer) [2], and the structurally related [(pentabromophenyl)methyl]triphenylphosphonium bromide (CAS 83929-70-8, 57.9 wt% Br, 6 Br atoms but lacking benzylic –CH₂Br mobility) .

Brominated flame retardant Bromine loading density Radical quenching efficiency

Ionic Phosphonium Core Imparts Solubility and Phase-Transfer Differentiation from Purely Organic Polybrominated Benzene Cores

The triphenylphosphonium cation in CAS 83929-72-0 provides permanent ionic charge, conferring solubility in polar organic solvents (alcohols, acetonitrile) and aqueous–organic interfaces that is absent in the structurally similar but neutral pentakis(bromomethyl)benzene (CAS 55231-64-6, mp 216 °C) and hexakis(bromomethyl)benzene (CAS 3095-73-6, mp 295–297 °C) . While experimental partition coefficients for this specific compound are not disclosed in the open literature, the general class behavior of quaternary phosphonium salts as phase-transfer catalysts has been well documented: benzyltriphenylphosphonium bromide (CAS 1449-46-3) has been demonstrated to function as an effective phase-transfer catalyst in Wittig reactions for stilbene synthesis under biphasic NaOH(aq)/CH₂Cl₂ conditions [1].

Phase-transfer catalysis Ionic liquid precursor Polar solvent processability

Evidence-Backed Application Scenarios Where CAS 83929-72-0 Provides a Definable Procurement Advantage


Penta-Core Precursor for High-Bromine-Content Flame-Retardant Polycondensates

When synthesizing brominated flame-retardant polyesters or epoxy curing agents where ≥50 wt% bromine loading is required per repeat unit, the pentafunctional benzylic bromide design of CAS 83929-72-0 enables single-step condensation with diols, diamines, or bisphenolate nucleophiles to produce polymeric or dendritic architectures with 53.4 wt% Br content, as calculated from the molecular formula [1]. A structurally analogous derivative, 1,1'-isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene] (CAS 83929-74-2, containing the same pentakis(bromomethyl)phenyl methoxy fragment, C₃₉H₃₄Br₁₄O₂, MW 1653.3 g·mol⁻¹), has been characterized as a high-bromine-content flame retardant suitable for construction and electronics materials , confirming the practical usability of the pentakis(bromomethyl)phenyl substructure in commercial flame-retardant formulations.

Star-Shaped and Dendritic Organophosphorus Architectures via Iterative Nucleophilic Substitution

The five chemically equivalent benzylic bromide sites offer a geometrically pre-organized pentagonal substitution pattern that is difficult to achieve via sequential monofunctional phosphonium building block assembly [1]. A user constructing a tripodal or penta-armed phosphonium-functionalized dendrimer core can treat CAS 83929-72-0 with five equivalents of a nucleophile (e.g., a tertiary phosphine, amine, or thiol) in a one-pot reaction to install five phosphonium, ammonium, or thioether branches at defined positions on the central aromatic ring, utilizing the triphenylphosphonium center itself as a sixth functional arm for surface anchoring or further derivatization. The ionic character of the phosphonium site also provides an intrinsic mass-spectrometric ionization handle (ESI⁺), simplifying characterization of intermediate substitution products [2].

Wittig Olefination with Integrated Multivalent Surface Anchoring

As a phosphonium salt, CAS 83929-72-0 is competent to generate a phosphonium ylide (upon treatment with a strong base such as KOtBu or KHMDS) for Wittig olefination of carbonyl compounds, analogous to the well-established chemistry of (bromomethyl)triphenylphosphonium bromide for synthesizing bromoalkenes . However, unlike monofunctional Wittig reagents that produce discrete small-molecule olefins, the same molecule of CAS 83929-72-0 can, after ylide formation at the methylene bridge adjacent to the phosphonium center, simultaneously present four remaining benzylic bromides for orthogonal nucleophilic grafting onto a solid support, nanoparticle, or electrode surface, enabling the construction of covalently surface-bound conjugated stilbenoid arrays for optoelectronic or sensor applications in a single synthetic operation [1].

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